2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one
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Overview
Description
2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one is a heterocyclic compound that belongs to the indoloquinoline family. This compound is characterized by its fused ring structure, which includes an indole and a quinoline moiety. It has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that similar compounds have shown cytotoxic effects against various cancer cell lines .
Mode of Action
It has been suggested that similar compounds may interact with dna, possibly through intercalation .
Biochemical Pathways
Similar compounds have been shown to exhibit antiproliferative activity, suggesting they may affect pathways related to cell growth and division .
Result of Action
2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one has been shown to have antiproliferative activity in vitro . It was found to be cytotoxic against various cancer cell lines, including human leukemia MV4-11, lung cancer A549, and colon cancer HCT116 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one can be achieved through several methods. One common approach involves the palladium-catalyzed intramolecular C-H arylation of indole derivatives . This method allows for the formation of the fused ring structure under mild conditions, providing good yields of the desired product.
Another method involves the use of visible light-induced intramolecular oxidative cyclization and detosylation . This photocatalytic strategy generates the compound efficiently under mild conditions, with the reaction being significantly improved by the use of a photosensitizer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The palladium-catalyzed method is often preferred for its high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted indoloquinoline derivatives.
Scientific Research Applications
2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for its antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N,N-dimethyl-6-phenyl-11H-indolo[3,2-c]quinoline-11-ethanamine, 5-oxide
- Indolo[2,3-b]quinolines
- Indolo[2,3-c]quinolin-6(7H)-ones
Uniqueness
2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. Compared to other indoloquinoline derivatives, this compound has shown promising results in stabilizing G-quadruplex structures and inhibiting telomerase activity, making it a potential candidate for anticancer therapy .
Properties
IUPAC Name |
2-chloro-5,11-dihydroindolo[3,2-c]quinolin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O/c16-8-5-6-12-10(7-8)14-13(15(19)18-12)9-3-1-2-4-11(9)17-14/h1-7,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWNGLUFOQPPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=CC(=C4)Cl)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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